molecular formula C9H16N2S B13971234 1-(2-isopropylthiazol-5-yl)-N-methylethanamine

1-(2-isopropylthiazol-5-yl)-N-methylethanamine

Cat. No.: B13971234
M. Wt: 184.30 g/mol
InChI Key: NCLUYTZHYIZITD-UHFFFAOYSA-N
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Description

1-(2-Isopropylthiazol-5-yl)-N-methylethanamine is a compound belonging to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives have gained significant attention due to their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of 1-(2-isopropylthiazol-5-yl)-N-methylethanamine typically involves the nucleophilic addition reaction of thiazole derivatives with appropriate amines. One common method includes the reaction of 2-amino-4-(3-chlorophenyl)thiazol-5-yl)(2-chlorophenyl)methanone with substituted isocyanates or isothiocyanates in the presence of a base such as sodium hydroxide . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.

Chemical Reactions Analysis

1-(2-Isopropylthiazol-5-yl)-N-methylethanamine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(2-isopropylthiazol-5-yl)-N-methylethanamine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in microbial growth, leading to its antimicrobial effects. Additionally, it may modulate signaling pathways related to inflammation and cell proliferation, contributing to its potential therapeutic effects in diseases such as cancer and Alzheimer’s .

Comparison with Similar Compounds

1-(2-Isopropylthiazol-5-yl)-N-methylethanamine can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives.

Properties

Molecular Formula

C9H16N2S

Molecular Weight

184.30 g/mol

IUPAC Name

N-methyl-1-(2-propan-2-yl-1,3-thiazol-5-yl)ethanamine

InChI

InChI=1S/C9H16N2S/c1-6(2)9-11-5-8(12-9)7(3)10-4/h5-7,10H,1-4H3

InChI Key

NCLUYTZHYIZITD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=C(S1)C(C)NC

Origin of Product

United States

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